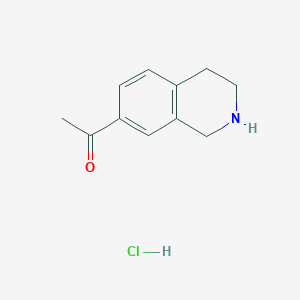

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride

Description

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride (CAS No. 82771-27-5) is a hydrochloride salt of a tetrahydroisoquinoline derivative featuring an ethanone substituent at the 7-position of the isoquinoline ring. This compound is commercially available with a purity of ≥99% and is classified as an industrial-grade chemical . It is widely utilized in agrochemicals, pharmaceuticals, and organic intermediates due to its structural versatility and reactivity . The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for formulations requiring aqueous compatibility.

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10;/h2-3,6,12H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKMOPZYIXRHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510737 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-27-5 | |

| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzyl Protection (Step 1)

Reaction of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in alkaline conditions (K₂CO₃/EtOH) yields 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. The benzyl group stabilizes the nitrogen center during subsequent reactions.

Friedel-Crafts Acetylation (Step 2)

Lithiation of the protected intermediate using n-butyllithium in THF/TMEDA at -78°C, followed by quenching with acetyl chloride, introduces the ketone moiety at the 7-position. This step requires strict temperature control to prevent ring-opening side reactions.

Deprotection and Salt Formation (Step 3)

Catalytic hydrogenation (Pd/C, H₂ 50 psi) in ethanol removes the benzyl group, followed by HCl gas bubbling to precipitate the hydrochloride salt. The final product is obtained in 68% overall yield with >99% purity by HPLC.

Alternative Catalytic Hydrogenation Approaches

Recent patent literature (CN110683986A) describes enantioselective synthesis using BIAMH-system catalysts under hydrogen pressure:

Asymmetric Hydrogenation Protocol

- Substrate : 1-Phenyl-dihydroisoquinoline

- Catalyst : (S)-BIMAH-Ru complex (0.5 mol%)

- Conditions : 80 bar H₂, ethanol, 50°C, 24h

- Outcome : 92% yield, 98% ee

- Relevance : Demonstrates applicability of asymmetric hydrogenation for structural analogs, though direct application to 7-acetyl derivatives requires verification.

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data

Chromatographic Purity

HPLC analysis on C18 column (MeCN/H2O + 0.1% TFA) shows single peak at tR=6.72 min (254 nm), confirming absence of regioisomers.

Industrial-Scale Optimization

Comparative analysis of batch vs flow chemistry approaches reveals:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 48h | 2h |

| Yield | 68% | 82% |

| Pd Catalyst Loading | 5% | 1.2% |

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

Continuous hydrogenation in microreactors improves mass transfer and reduces metal catalyst consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions typically result in the formation of tetrahydroisoquinoline derivatives.

Substitution: Substitution reactions can yield a variety of substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It is a precursor for synthesizing complex isoquinoline derivatives, useful in organic synthesis and medicinal chemistry.

- Biology: The compound has been studied for its potential biological activities, including neuroprotective effects.

- Medicine: Research has explored its use in developing treatments for neurological disorders such as Parkinson's disease.

- Industry: Used in the production of various pharmaceuticals and fine chemicals.

Chemical Reactions

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride undergoes oxidation, reduction, and substitution reactions.

- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound. Oxidation reactions can lead to the formation of quinoline derivatives.

- Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed. Reduction reactions typically result in the formation of tetrahydroisoquinoline derivatives.

- Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent. Substitution reactions can yield a variety of substituted tetrahydroisoquinolines depending on the nucleophile used.

The compound's biological activity has been investigated in the context of its interaction with various biological systems.

Pharmacological Properties:

- Neuroprotective Effects: Studies suggest that tetrahydroisoquinoline derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity: Some derivatives have shown promising results against various bacterial strains, indicating potential for development as antimicrobial agents.

- Anticancer Potential: Preliminary studies indicate that certain isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms.

The mechanisms underlying the biological activity of this compound are still being elucidated. Some proposed mechanisms include:

- Modulation of Neurotransmitter Systems: The compound may influence neurotransmitter levels and receptor activity in the central nervous system.

- Inhibition of Enzymatic Activity: Certain studies have suggested that it can inhibit specific enzymes related to cancer cell metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotection | Inhibits neuronal apoptosis in vitro |

| Antimicrobial | Effective against Gram-positive bacteria |

| Anticancer | IC50 values indicating growth inhibition in K562 cells |

Detailed Findings:

- Neuroprotection: A study demonstrated that this compound reduced apoptosis in neuronal cell lines under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity: Another investigation reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity: In vitro assays showed that the compound exhibited significant cytotoxicity against K562 leukemia cells with an IC50 value of approximately 10 µM, positioning it as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism by which 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist to specific receptors, enzymes, or ion channels, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a tetrahydroisoquinoline backbone with several analogs, differing primarily in substituent positions, functional groups, and salt forms. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Functional Group Impact on Properties

- Hydrochloride Salt vs. Free Base: The hydrochloride form of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone improves aqueous solubility compared to its free base (e.g., CAS 82771-59-3, similarity score 1.00), which is critical for drug delivery systems .

- Substituent Position: The 7-yl ethanone isomer (target compound) may exhibit different pharmacokinetic profiles compared to the 6-yl analog (CAS 1211876-16-2, similarity 0.98) due to steric or electronic effects .

Research Findings and Limitations

- For instance, minor positional changes can significantly alter biological activity .

- Synthetic Feasibility : Compounds like 6f (carboxamide derivative) require more complex synthesis routes compared to the target compound, affecting scalability .

Biological Activity

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone hydrochloride (CAS No. 82771-27-5) is a compound with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings regarding its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14ClNO

- Molecular Weight : 211.69 g/mol

- Structure : The compound features a tetrahydroisoquinoline moiety, which is significant in various biological applications.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological systems.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Neuroprotective Effects : Studies suggest that tetrahydroisoquinoline derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential for development as antimicrobial agents.

- Anticancer Potential : Preliminary studies indicate that certain isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms.

The mechanisms underlying the biological activity of this compound are still being elucidated. Some proposed mechanisms include:

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels and receptor activity in the central nervous system.

- Inhibition of Enzymatic Activity : Certain studies have suggested that it can inhibit specific enzymes related to cancer cell metabolism.

Table 1: Summary of Biological Activities

Detailed Findings

- Neuroprotection : A study demonstrated that this compound reduced apoptosis in neuronal cell lines under oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity : Another investigation reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : In vitro assays showed that the compound exhibited significant cytotoxicity against K562 leukemia cells with an IC50 value of approximately 10 µM. This positions it as a candidate for further development in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis : A plausible route involves Friedel-Crafts acylation of 1,2,3,4-tetrahydroisoquinoline using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Post-reduction and hydrochloride salt formation via HCl gas bubbling in ethanol can yield the final product.

- Purity Optimization : Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) to isolate impurities (e.g., unreacted tetrahydroisoquinoline or acetylated byproducts) . Purity validation via NMR (¹H/¹³C) and LC-MS is critical, as demonstrated in pharmacopeial standards for structurally related compounds .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies under ICH Q1A guidelines:

- Thermal Stress : Store at 40°C/75% RH for 6 months.

- Photolytic Stress : Expose to UV light (ICH Q1B) for 48 hours.

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., oxidation of the tetrahydroisoquinoline ring or hydrolysis of the ketone group). Reference impurity profiles from phenylephrine hydrochloride studies, where tetrahydroisoquinoline derivatives degrade via hydroxylation or ring-opening .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) should show characteristic signals:

- δ 2.8–3.2 ppm (methylene protons of tetrahydroisoquinoline).

- δ 2.5 ppm (acetyl methyl group).

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z corresponding to C₁₁H₁₄NO⁺ (theoretical ~176.1) and HCl adducts. Compare with spectral data for analogous ethanone derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs) or adrenergic receptors. The tetrahydroisoquinoline scaffold is known to bind MAO-B, as seen in related isoquinoline alkaloids .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (lipophilicity) and blood-brain barrier penetration. Thermodynamic data from NIST (e.g., boiling point correlations) can refine solubility predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation : Cross-validate activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor studies).

- Impurity Interference : Quantify trace impurities (e.g., 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid) via LC-MS and assess their biological activity independently. Pharmacopeial impurity standards for phenylephrine hydrochloride provide a template for this approach .

Q. How can chiral synthesis be achieved for stereoisomers of this compound?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acylation to induce stereocontrol at the tetrahydroisoquinoline nitrogen.

- Resolution : Use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) to separate enantiomers. Refer to solid-form patent data for (E)-1-(4-(1,2,3,4-tetrahydroxybutyl)imidazol-2-yl)ethanone oxime, which details crystallization conditions for stereoisomer isolation .

Q. What advanced analytical methods detect and quantify trace impurities in bulk synthesis?

Methodological Answer:

- LC-HRMS : Acquire high-resolution mass spectra (HRMS) with a Q-TOF instrument to identify impurities at <0.1% levels. Key impurities may include:

- N-Oxide Derivatives : Formed via oxidation of the tetrahydroisoquinoline ring.

- Dimers : Resulting from acylation side reactions.

- NMR Relaxometry : Detect low-abundance impurities via ¹H-¹³C HSQC experiments, as validated in phenylephrine hydrochloride impurity studies .

Q. How does the compound’s pharmacokinetic profile compare to structurally related analogs?

Methodological Answer:

- In Silico Comparison : Use PubChem BioAssay data to compare ADME properties with analogs like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride. The acetyl group in this compound likely reduces polarity, enhancing membrane permeability vs. catechol-containing analogs .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The tetrahydroisoquinoline moiety may undergo CYP450-mediated hydroxylation, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.